molecular formula C23H27N5O2S B301667 N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No. B301667
M. Wt: 437.6 g/mol
InChI Key: AHFVECLTJUYTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide, also known as DAS181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections.

Mechanism of Action

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide works by cleaving sialic acid receptors on the surface of respiratory epithelial cells, which prevents viral attachment and entry into host cells. This mechanism of action is unique compared to other antiviral drugs that target viral replication or release.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to reduce viral load and improve clinical outcomes in patients with respiratory viral infections. It also has a favorable safety profile with no significant adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is its broad-spectrum antiviral activity against multiple respiratory viruses. However, its complex synthesis method and high cost may limit its use in laboratory experiments.

Future Directions

Future research on N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide could focus on optimizing its synthesis method to reduce costs and increase yield. Additionally, further studies could investigate its potential use in combination with other antiviral drugs or as a prophylactic treatment for respiratory viral infections. Overall, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide shows great potential as a novel antiviral drug with unique mechanisms of action and broad-spectrum activity against respiratory viruses.

Synthesis Methods

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is synthesized through a multistep process that involves the coupling of a triazole-containing intermediate with a benzamide derivative. The synthesis method is complex and requires several purification steps to obtain pure N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide.

Scientific Research Applications

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus. In preclinical studies, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has shown potent antiviral activity against these viruses, both in vitro and in vivo. Clinical trials have also demonstrated the safety and efficacy of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide in treating respiratory viral infections.

properties

Product Name

N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[1-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-5-28-21(17(4)24-22(30)18-9-7-6-8-10-18)26-27-23(28)31-14-20(29)25-19-12-11-15(2)13-16(19)3/h6-13,17H,5,14H2,1-4H3,(H,24,30)(H,25,29)

InChI Key

AHFVECLTJUYTHG-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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